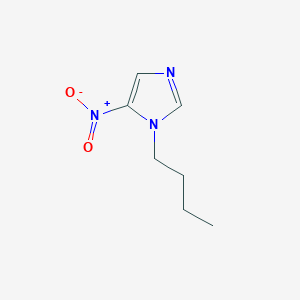

1-n-Butyl-5-nitroimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

1-butyl-5-nitroimidazole |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-4-9-6-8-5-7(9)10(11)12/h5-6H,2-4H2,1H3 |

InChI Key |

GSOXKCOXCJQWQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 N Butyl 5 Nitroimidazole and Structural Analogs

Strategies for N-Alkylation of the Imidazole (B134444) Ring System

The introduction of an alkyl group, such as a butyl group, onto a nitrogen atom of the imidazole ring is a crucial step in the synthesis of 1-n-butyl-5-nitroimidazole.

Classical and Contemporary N-Alkylation Approaches

The N-alkylation of imidazoles can be achieved through several methods. Classical approaches often involve the reaction of an imidazole derivative with an alkylating agent like an alkyl halide or sulfate. iau.ir For instance, the reaction of 2-methyl-4(5)-nitroimidazole with benzyl (B1604629) or butyl halides has been successfully carried out in the presence of a solid-liquid phase transfer catalyst at room temperature. iau.ir Another common method involves using a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). tandfonline.comderpharmachemica.com Heating the reaction mixture can significantly increase the reaction rate and yield. tandfonline.comderpharmachemica.com

More contemporary and advanced methods for N-alkylation include the use of ultrasound irradiation, which has been shown to dramatically reduce reaction times from hours to minutes and slightly increase yields. rsc.org This "green" approach is considered environmentally friendly due to decreased energy consumption. rsc.org Another sophisticated strategy involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. This method allows for regioselective N-alkylation by first introducing the SEM group, followed by alkylation and subsequent deprotection. nih.gov

| Alkylating Agent | Base/Catalyst | Solvent | Conditions | Outcome | Reference(s) |

| Benzyl/Butyl Halides | Phase Transfer Catalyst | - | Room Temperature | N1-alkylated products | iau.ir |

| Alkyl Halides | K2CO3 | DMF | 110-120°C | N-alkyl-4-nitroimidazoles | tandfonline.com |

| Alkyl Halides | K2CO3 | Acetonitrile | 60°C | N-alkylated derivatives | derpharmachemica.com |

| ω-Halogeno-acetophenones | - | - | Ultrasound Irradiation | Accelerated reaction, increased yield | rsc.org |

| Benzyl Bromide | - | - | SEM-protection/deprotection | Regioselective N-alkylation | nih.gov |

Regioselective Considerations in N-Alkylation of Nitroimidazoles

A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles, such as 4(5)-nitroimidazole, is controlling the regioselectivity. The reaction can potentially yield two different isomers: the 1,4- and the 1,5-disubstituted products. The outcome is influenced by several factors, including the reaction conditions and the nature of the substituents on the imidazole ring. otago.ac.nz

Generally, alkylation in basic media tends to favor the formation of the N1-alkyl-4-nitroimidazole isomer, which is often the sterically less hindered product. iau.ir Conversely, conducting the reaction in neutral or acidic media typically results in the 5-nitroimidazole derivative as the major product. iau.irgoogle.com The electronic effects of the substituents play a crucial role; electron-withdrawing groups like the nitro group deactivate the nearer nitrogen atom, making the more distant nitrogen more susceptible to electrophilic attack. otago.ac.nz Steric hindrance from both the substituent and the alkylating agent also significantly influences the regiochemical outcome, with a preference for attack at the less hindered nitrogen. otago.ac.nz

For instance, the alkylation of 2-methyl-5-nitro-1H-imidazole shows regioselectivity favoring N-3 alkylation due to the steric effect of the nitro group. derpharmachemica.com In contrast, for 4-nitroimidazole (B12731), alkylation at the N-1 position is favored. derpharmachemica.com

Nitration Procedures for Imidazole Derivatives

The introduction of a nitro group onto the imidazole ring is a key step in synthesizing nitroimidazole compounds.

Aromatic Nitration Techniques for Imidazole Ring Systems

The nitration of the imidazole ring is typically achieved through electrophilic aromatic substitution. scielo.br A common and conventional method involves the use of a nitrating mixture, which usually consists of concentrated or fuming nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). slideshare.netbibliotekanauki.pl This method, however, can sometimes lead to the formation of by-products if the reaction conditions are not carefully controlled. bibliotekanauki.pl

Alternative nitrating agents have also been explored. Nitronium salts, such as nitronium tetrafluoroborate, have been found to be effective for nitrating the imidazole ring, often with improved selectivity over nitrating the aryl substituents in more complex molecules. google.com Another approach involves the use of a mixture of nitric acid and acetic anhydride. cdnsciencepub.com

| Nitrating Agent | Conditions | Outcome | Reference(s) |

| Fuming HNO3 / H2SO4 | - | 4-Nitroimidazole | slideshare.net |

| 98% HNO3 / 98% H2SO4 | - | 4,5-Dinitroimidazole | bibliotekanauki.pl |

| Nitronium Tetrafluoroborate | Sulfolane or Acetonitrile | Nitrated aromatic compounds | cdnsciencepub.com |

| HNO3 / Acetic Anhydride | 20-22°C | Nitroimidazole derivatives | cdnsciencepub.com |

Position-Specific Nitration in Imidazole Synthesis

Achieving position-specific nitration in imidazole synthesis is a significant challenge. Generally, direct nitration of imidazole tends to yield the 4-nitro or 5-nitro derivatives, while the 2-nitroimidazole (B3424786) has been more difficult to obtain. google.com The position of nitration is highly dependent on the reaction conditions and the presence of other substituents on the imidazole ring.

For example, nitration of imidazole with a mixture of nitric and sulfuric acid typically yields 4(5)-nitroimidazole. bibliotekanauki.pl To obtain 2-nitroimidazoles, alternative strategies are often necessary. One such method involves the diazotization of 2-aminoimidazole followed by nitration. nih.gov Another approach utilizes a protecting group, such as a trityl group, on the N-1 position. The 2-lithio derivative of this protected imidazole can then be reacted with propyl nitrate (B79036) to introduce the nitro group at the 2-position. rsc.org

In some cases, the nitration can be directed by the presence of other functional groups. For instance, the nitration of (2-methylimidazol-1-yl)acetone with nitric acid and phosphorus pentoxide yields the corresponding 5-nitro derivative. scielo.br

Advanced Synthetic Techniques Applicable to Nitroimidazoles

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of nitroimidazoles, often providing advantages in terms of efficiency, selectivity, and environmental impact.

As mentioned earlier, ultrasound-assisted synthesis has been shown to be a green and efficient method for the N-alkylation of the imidazole ring, significantly reducing reaction times. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used for the pharmacomodulation of the 2- and 4-positions of the 5-nitroimidazole scaffold. mdpi.com This allows for the introduction of a wide variety of substituents onto the nitroimidazole core.

Another advanced technique is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method has been used to prepare 4-arylsulfonylmethyl-5-nitroimidazoles by reacting chloromethylaryl sulfones with 5-nitroimidazole derivatives. tandfonline.com

Furthermore, methods have been developed for the efficient synthesis of specific, clinically relevant nitroimidazoles. For example, an improved method for synthesizing 2-nitroimidazole derivatives has been applied to the efficient synthesis of the anti-cancer drug Evofosfamide (TH-302). rsc.org

Electron Transfer Reaction Methodologies (SRN1, LD-SRN1, bis-SRN1, ERC1) for Nitroimidazole Synthesis

Electron transfer reactions provide a powerful tool for creating C-C bonds under mild conditions, which is particularly useful for synthesizing highly branched or conjugated nitroimidazoles that are otherwise difficult to obtain. researchgate.net The core mechanism is the radical-nucleophilic unimolecular substitution (SRN1), a chain reaction involving radical and radical-anion intermediates. researchgate.netrsc.org This methodology has been successfully applied to the synthesis of various 5-nitroimidazole derivatives. uq.edu.au

The SRN1 process typically involves three stages:

Initiation: An electron is transferred to the substrate, forming a radical anion which then fragments into a radical and an anion.

Propagation: The organic radical reacts with a nucleophile to form a new radical anion. This new species then transfers its electron to another molecule of the starting substrate, propagating the chain.

Termination: The radical intermediates are consumed through various side reactions.

Variations of the SRN1 mechanism have been developed to expand its synthetic utility:

LD-SRN1 (Long-Distance SRN1): This mechanism allows for C-alkylation at a position remote from the nitro group, a phenomenon observed in the 5-nitroimidazole series. mdpi.comresearchgate.net The formation of C-alkylation products via the LD-SRN1 mechanism has led to compounds with increased resonance conjugation. uq.edu.au

bis-SRN1: This methodology enables the introduction of two alkyl groups onto the nitroimidazole scaffold in a single process, leading to highly branched structures. researchgate.netresearchgate.net It has been used to prepare new 2-highly branched 5-nitroimidazoles. uq.edu.au

ERC1 (Elimination Radical Chain, Unimolecular): This reaction pathway can occur alongside SRN1, leading to elimination products. researchgate.netresearchgate.net For instance, a C-alkylation reaction via the SRN1 mechanism can be followed by the elimination of nitrous acid to yield an ethylenic double bond. researchgate.net

These electron transfer reactions have proven valuable in synthesizing novel nitroimidazoles, with some products showing significant biological activity. researchgate.netuq.edu.au

| Methodology | Description | Application in Nitroimidazole Synthesis | Reference |

|---|---|---|---|

| SRN1 | Radical-Nucleophilic Unimolecular Substitution. A chain reaction for C-C bond formation via radical and radical-anion intermediates. | Used for N(1)-nitroalkylation of 2- and 4(5)-nitroimidazole anions with various halogeno-nitroalkanes. | rsc.org |

| LD-SRN1 | Long-Distance SRN1. C-alkylation occurs at a site remote from the electron-withdrawing nitro group. | Formation of highly conjugated C-alkylation products in the 5-nitroimidazole series. | uq.edu.aumdpi.com |

| bis-SRN1 | A versatile method allowing for two successive SRN1 reactions to access highly branched molecules. | Synthesis of 2-highly branched 5-nitroimidazoles. | uq.edu.auresearchgate.net |

| ERC1 | Elimination Radical Chain, Unimolecular. Often follows an initial SRN1 reaction, leading to elimination products. | Formation of derivatives with ethylenic double bonds after C-alkylation and subsequent nitrous acid elimination. | researchgate.netresearchgate.net |

Applications of Asymmetric Organocatalysis in Nitro Compound Synthesis

Asymmetric organocatalysis has become a cornerstone of modern synthetic chemistry, capitalizing on small, chiral organic molecules to catalyze enantioselective transformations. The nitro group is an exceptionally versatile functionality in this context. reading.ac.uksorbonne-universite.fr Its strong electron-withdrawing nature activates adjacent C-H bonds, allowing nitroalkanes to act as nucleophiles, and makes nitroalkenes excellent Michael acceptors. thieme-connect.com

Key organocatalytic strategies involving nitro compounds include:

Secondary Amine Catalysis: Chiral secondary amines, a pillar of organocatalysis, react with α,β-unsaturated aldehydes to form highly reactive iminium ion intermediates. These intermediates are potent Michael acceptors for various nucleophiles, including nitronates derived from nitroalkanes. thieme-connect.com This approach has been used to synthesize γ-nitroesters with high yields and enantioselectivities. organic-chemistry.org

Domino Reactions: The reactivity of the nitro group has been exploited in a wide array of organocatalytic domino (or cascade) reactions, enabling the rapid construction of complex molecular architectures from simple precursors. reading.ac.uksorbonne-universite.frthieme-connect.com

While direct asymmetric organocatalytic synthesis of this compound is not prominently documented, these principles are broadly applicable. Chiral nitro-containing building blocks synthesized via organocatalysis can serve as precursors for constructing complex and optically active nitroimidazole analogs. The versatility of the nitro group makes it an invaluable tool in the organocatalytic synthesis of nitrogen-containing targets. reading.ac.uksorbonne-universite.frthieme-connect.com

Utility of Transition Metal Catalysis in Nitroimidazole Derivatization

Transition metal catalysis offers powerful and regioselective methods for the functionalization of heterocyclic rings, including nitroimidazoles. researchgate.net Palladium (Pd) and Nickel (Ni) catalysts have been particularly effective for the C-H arylation of 4-nitroimidazole derivatives. nih.govacs.org

Key findings in this area include:

Nitro Group as a Directing Group: The nitro group exerts a strong directing effect on the regioselectivity of C-H functionalization. nih.govresearchgate.net In 4-nitroimidazoles, the nitro group directs arylation to the C-5 position, overcoming the inherent reactivity preference for the C-2 position typically observed in simple imidazoles. acs.orgresearchgate.net

Catalyst Systems: Both Pd- and Ni-based catalysts have proven effective. Ni-catalyzed reactions, in particular, have shown general applicability for introducing aryl groups into the imidazole ring in moderate yields. acs.org

Scope: These arylation reactions tolerate a wide range of substituted aryl halides and 4-nitroimidazoles, providing a versatile route to complex arylated structures. nih.govacs.org

Comparison to Cross-Coupling: Direct C-H arylation has been shown to be slightly more efficient than the traditional Suzuki-Miyaura cross-coupling reaction for these substrates. nih.govacs.org

These transition-metal-catalyzed methods provide an efficient pathway for derivatizing the nitroimidazole core, enabling the synthesis of complex molecules that would be challenging to access through other routes. acs.orgacs.org

Derivatization Strategies and Functionalization of the Nitroimidazole Moiety

The nitroimidazole scaffold offers multiple sites for chemical modification, including the nitro group itself, various positions on the imidazole ring, and the N-1 side chain. These derivatization strategies are crucial for tuning the molecule's properties.

Chemical Transformations and Modifications of the Nitro Group

The nitro group is not merely a passive substituent; it is a chemically dynamic and manipulable handle that is central to the reactivity of the entire molecule. nih.gov

Key transformations and roles of the nitro group include:

Reductive Activation: The nitro group can be reduced to generate reactive intermediates, a process fundamental to the biological activity of many nitroaromatic compounds. mdpi.comresearchgate.net This reduction can lead to the formation of cytotoxic species that can damage cellular macromolecules. researchgate.net

Synthetic Handle: The nitro group is often considered a "masked amine" because it can be readily reduced to an amino group, providing a gateway to a vast array of further functionalizations. thieme-connect.com

Directing Group: As discussed previously, the powerful electron-withdrawing nature of the nitro group makes it an effective directing group in electrophilic aromatic substitution and transition-metal-catalyzed C-H functionalization reactions, controlling the regioselectivity of incoming substituents. nih.govacs.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack, enabling the displacement of leaving groups or even the nitro group itself by strong nucleophiles. A catalyst-free reaction of nitroimidazoles with carbon nucleophiles in water has been developed based on this principle. rsc.org

The chemical potential of the nitro group is therefore a key consideration in any derivatization strategy. nih.gov

Functionalization at Imidazole Ring Positions (e.g., C-2, C-4)

The imidazole ring presents several carbon atoms (C-2, C-4, C-5) that can be functionalized to build molecular complexity. researchgate.net Transition metal catalysis has emerged as a primary tool for achieving regioselective C-H functionalization. colab.ws

C-2 and C-4/C-5 Arylation: Palladium-catalyzed methods have been developed for the regioselective arylation of all three C-H bonds on the imidazole core. nih.gov The selectivity is often controlled by the choice of N-protecting group and reaction conditions. For instance, new catalytic methods have been established for the selective C-5 and C-2 arylation of SEM-protected imidazoles. nih.gov

Palladium-Catalyzed Isocyanide Insertion: An efficient strategy for constructing fused imidazole derivatives involves a palladium-catalyzed isocyanide insertion reaction, which proceeds via C(sp²)–H functionalization at the C-2 and C-4 positions. acs.orgnih.gov

Influence of the Nitro Group: In nitroimidazoles, the position of the nitro group is a critical determinant of reactivity. For 4(5)-nitroimidazoles, Pd- or Ni-catalyzed C-H arylation is directed to the C-5(4) position. acs.org This demonstrates the nitro group's ability to override the intrinsic reactivity patterns of the imidazole ring.

| Position | Methodology | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|---|

| C-5 | C-H Arylation | Pd or Ni catalyst, Aryl Halides | Selective arylation of 4-nitroimidazoles, directed by the nitro group. | nih.govacs.org |

| C-2 | C-H Arylation | Pd catalyst, Aryl Chlorides/Bromides | Regioselective C-2 arylation achieved with specific protecting groups and conditions. | nih.gov |

| C-2, C-4 | Isocyanide Insertion | Pd catalyst, Isocyanides | Construction of fused imidazole derivatives (indeno[1,2-d]imidazoles). | acs.orgnih.gov |

| C-5 | Lithiation/Substitution | n-Butyl-lithium | Reaction of 4-bromo-1-methyl-2-nitroimidazole with BuLi leads to substitution at the 5-position. | rsc.org |

Exploration of Side Chain Variations and Hybridization Strategies

Modifying the N-1 alkyl side chain and creating hybrid molecules are key strategies for developing new nitroimidazole derivatives.

Side Chain Variation: The synthesis of this compound itself involves the alkylation of a 5-nitroimidazole precursor with a butyl-containing electrophile. mdpi.comresearchgate.net This N-1 position is a common site for introducing a wide variety of alkyl and functionalized chains to modulate properties like solubility and bioavailability. For example, derivatives with propyl and butyl chains linked to a benzotriazole (B28993) moiety have been synthesized from 1-(chloroalkyl)-2-methyl-5-nitroimidazoles. mdpi.com

Hybridization and "Double-Nitroimidazoles": A prominent strategy involves linking two nitroimidazole moieties or connecting a nitroimidazole to another pharmacophore. mdpi.com This can lead to "double-nitroimidazoles" or "bis-nitroimidazoles," which may have enhanced or novel activities. mdpi.com These hybrid molecules are often connected by various linkers, such as carboxamides or polyamines. mdpi.com The synthesis of such compounds can involve the direct coupling of a side-chain acid component with an amine component. mdpi.com

Conjugated Systems: Extending the conjugation of the system by modifying the side chains at C-2 or other positions is another important strategy. The synthesis of 2-ethenyl and 2-ethanyl derivatives of 5-nitroimidazole has been explored, where a conjugated bridge connecting the imidazole core to a pendant ring system was found to significantly impact activity. scispace.com

These derivatization strategies highlight the versatility of the nitroimidazole scaffold, allowing for extensive chemical exploration to create a diverse library of compounds.

Synthesis of Bicyclic and Fused Nitroimidazole Systems

The development of bicyclic and fused nitroimidazole systems has been a significant area of research, largely driven by the discovery of potent antitubercular agents. These structurally complex molecules often exhibit improved pharmacological profiles compared to their monocyclic counterparts. The synthetic strategies to access these systems typically involve the construction of a second ring onto a pre-existing nitroimidazole core.

A prominent example of a bicyclic nitroimidazole is Pretomanid (B1679085) (PA-824) , a drug used for the treatment of drug-resistant tuberculosis. mdpi.com The synthesis of Pretomanid involves the reaction of 2-chloro-4(5)-nitroimidazole with (S)-epichlorohydrin. This is followed by hydrolysis and protection of the primary alcohol. Subsequent O-alkylation and a base-mediated intramolecular cyclization afford the (S)-enantiomer of PA-824 in high yield. mdpi.com A gram-scale synthesis has also been developed, which utilizes a chiral squaramide catalyst for the enantioselective addition of TMSBr to 3-alkoxyoxetan. The resulting bromide is then reacted with 2-chloro-4-nitroimidazole, followed by a one-pot deprotection and cyclization, yielding the final product. mdpi.com

Another critical bicyclic nitroimidazole is Delamanid (B1670213) (OPC-67683) , also approved for treating multidrug-resistant tuberculosis. Its synthesis involves a nucleophilic reaction between 2-bromo-5-nitroimidazole and a chiral epoxide, followed by cyclization to furnish the fused ring system in good yield. ptfarm.pl

General approaches to fused bicyclic imidazoles also include sequential reactions like the Van Leusen three-component reaction followed by ring-closing metathesis. This strategy allows for the expedient construction of complex molecular scaffolds from simple starting materials with excellent yields. researchgate.net

The synthesis of imidazo[5,1-b]-1,4,5,6-tetrahydropyrimidine systems, which are structural analogs of PA-824, has also been reported. These compounds are synthesized with the aim of exploring structure-activity relationships for new tuberculostatic agents. nih.gov

Furthermore, the reduction of a nitro group on a 5-nitroimidazole or 5-nitrothiazole (B1205993) bearing a diethylmethylene malonate group, followed by cyclization of the resulting amino derivative, provides a pathway to bicyclic 2-pyridones. unab.clnih.gov This two-step procedure has been shown to produce the target bicyclic compounds in good to excellent yields. unab.cl

The tables below summarize some of the key synthetic approaches and findings for bicyclic and fused nitroimidazole systems.

Interactive Data Table: Synthesis of Key Bicyclic Nitroimidazoles

| Compound | Starting Materials | Key Reaction Steps | Overall Yield | Reference |

| Pretomanid (PA-824) | 2-chloro-4(5)-nitroimidazole, (S)-epichlorohydrin | N-alkylation, hydrolysis, protection, O-alkylation, intramolecular cyclization | High | mdpi.com |

| Delamanid (OPC-67683) | 2-bromo-5-nitroimidazole, chiral epoxide | Nucleophilic substitution, cyclization | 71% | ptfarm.pl |

| Bicyclic 2-pyridones | 5-nitroimidazole/thiazole with diethylmethylene malonate | Nitro group reduction, cyclization | Good to Excellent | unab.clnih.gov |

Interactive Data Table: General Strategies for Fused Imidazole Synthesis

| Strategy | Description | Starting Materials | Key Features | Reference |

| Van Leusen/Ring-Closing Metathesis | A sequential two-step process to generate fused bicyclic imidazoles. | Aldehydes, amines, tosylmethyl isocyanide (for Van Leusen), diene-containing intermediates | Expedient, high molecular complexity, excellent yields. | researchgate.net |

| Intramolecular Cyclization | Reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. | Nitroheterocycles with appropriate side chains (e.g., diethylmethylene malonate) | Selective reduction is crucial. Can be a one-pot procedure. | unab.cl |

Structure Activity Relationship Sar Studies of 1 N Butyl 5 Nitroimidazole Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of nitroimidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole (B134444) ring. For 5-nitroimidazole compounds, the introduction of various functional groups can modulate their physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn affects their pharmacokinetic and pharmacodynamic profiles.

Studies on related nitroimidazole compounds have shown that the position of the nitro group is a critical determinant of activity. Generally, 5-nitroimidazole derivatives exhibit greater biological activity compared to their 4-nitro counterparts. openmedicinalchemistryjournal.com The introduction of an electron-accepting substituent at the 5-position in a 4-nitroimidazole (B12731) ring has been shown to increase cytotoxic and radiosensitizing activity. openmedicinalchemistryjournal.com

Quantitative Assessment of the N-Alkyl Chain Length's Influence on Activity Profiles

The length of the N-alkyl chain in nitroimidazole derivatives plays a significant role in modulating their biological activity, primarily by influencing the compound's lipophilicity. An optimal lipophilicity is often required for efficient transport across cell membranes to reach the target site.

A study investigating the in vitro antitumor activity of a series of N-alkyl-nitroimidazoles, with alkyl chains varying from methyl to butyl, provides valuable quantitative insights. The study assessed the cytotoxic effects of these compounds on two cancer cell lines, MDA-MB-231 (breast cancer) and A549 (lung cancer), as well as on normal Vero kidney cells.

The results indicated that the length of the N-alkyl chain had a differential effect on the antitumor activity depending on the cell line. nih.govnih.gov In the case of A549 lung cancer cells, an increase in the length of the N-alkyl chain from methyl to butyl led to a decrease in antitumor activity. nih.govnih.gov Conversely, for the MDA-MB-231 breast cancer cell line, the anticancer activity did not show a significant variation with the increase in the alkyl chain length, suggesting that the lipophilicity conferred by the alkyl chain length is not a primary determinant of activity against this specific cell line. nih.gov

The following table summarizes the 50% lethal concentration (LC50) values for the N-alkyl-nitroimidazole compounds against the tested cell lines:

| Compound | Vero (µM ± SD) | A549 (µM ± SD) | MDA-MB-231 (µM ± SD) |

|---|---|---|---|

| N-methyl-nitroimidazole | 27.00 ± 2.8 | 17.00 ± 1.7 | 16.67 ± 2.3 |

| N-ethyl-nitroimidazole | 33.00 ± 7.1 | 14.67 ± 2.5 | 17.33 ± 2.1 |

| N-propyl-nitroimidazole | 34.00 ± 5.7 | 19.33 ± 3.2 | 21.50 ± 4.9 |

| N-butyl-nitroimidazole | 33.50 ± 6.4 | 32.33 ± 3.1 | 17.00 ± 1.7 |

These findings highlight that for certain cancer cell types, there is an optimal range for the N-alkyl chain length, beyond which the biological activity may decrease. This underscores the importance of fine-tuning the lipophilicity of 1-n-butyl-5-nitroimidazole derivatives to optimize their therapeutic potential against specific targets.

Investigation of Stereochemical Considerations and Enantiomeric Activity

The principles of stereochemistry are fundamental in drug design and action, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which can interact preferentially with one enantiomer over the other.

In the context of this compound, the introduction of a chiral center would necessitate an investigation into the biological activities of the individual enantiomers. A chiral center could be introduced, for example, by branching of the n-butyl chain or by substitution on the imidazole ring with a chiral moiety.

Currently, there is a lack of specific research in the public domain focusing on the stereochemical considerations and enantiomeric activity of this compound derivatives. The synthesis of individual enantiomers and their subsequent biological evaluation would be a critical step in advancing the understanding of the SAR for this class of compounds. Such studies would help to determine if the biological activity resides in one enantiomer (the eutomer) while the other (the distomer) is inactive or contributes to undesirable effects. The development of stereoselective synthetic routes or chiral separation techniques would be essential for these investigations.

Correlation of Resonance Conjugation and Electron Density with Bioactivity

The electronic properties of the nitroimidazole ring are intrinsically linked to its biological activity. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the imidazole ring through resonance and inductive effects. This electronic arrangement is crucial for the mechanism of action of many nitroimidazole-based drugs, which often involves the reductive activation of the nitro group to form reactive cytotoxic species.

Computational studies on various nitroimidazole derivatives have provided insights into the relationship between their electronic structure and reactivity. nih.gov Descriptors such as proton affinities, ionization potential, and electrophilicity can be used to quantify these properties. nih.gov The distribution of atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO) are also important indicators of a molecule's reactivity and its potential to interact with biological nucleophiles or to undergo reduction.

Identification of the Nitro Group as a Key Pharmacophore or Toxicophore in Activity Modulation

The nitro group is a well-established pharmacophore in a multitude of nitroimidazole-based therapeutic agents, where it is essential for their biological activity. mdpi.comnih.gov The mechanism of action for many of these drugs relies on the selective reduction of the nitro group under the hypoxic conditions often found in anaerobic bacteria, protozoa, and solid tumors. This reduction leads to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro radical anions, which can induce cellular damage by interacting with DNA and other macromolecules. nih.gov

In the context of this compound, the 5-nitro group is predicted to be the key pharmacophoric element responsible for its biological effects. The efficacy of such compounds is often correlated with their redox potential, which determines the ease of nitro-group reduction.

However, the same reactive intermediates that confer therapeutic activity can also be responsible for toxicity, leading to the classification of the nitro group as a potential toxicophore. mdpi.com The mutagenic and genotoxic potential of some nitroimidazoles has been attributed to the reactivity of these reduced species. researchgate.net Therefore, a critical aspect of the SAR of this compound derivatives involves modulating the electronic environment of the nitro group to achieve a therapeutic window where the desired biological activity is maximized, and the toxic effects are minimized. The nature and position of other substituents on the imidazole ring can fine-tune this balance.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to Nitroimidazole Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comvirascience.com These models can be used to predict the activity of novel compounds and to gain insights into the structural features that are important for bioactivity.

The application of QSAR to a series of this compound analogs would involve the generation of a dataset of compounds with varying substituents at different positions on the imidazole ring and the measurement of their biological activity. A wide range of molecular descriptors, including steric, electronic, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a QSAR model that correlates these descriptors with the observed biological activity. Such a model could then be used to guide the design of new this compound derivatives with potentially enhanced therapeutic properties.

Computational Chemistry and Theoretical Investigations of 1 N Butyl 5 Nitroimidazole

Quantum Chemical Characterization of Nitroimidazole Systems

Quantum chemical methods are fundamental to predicting the behavior of nitroimidazole systems. By solving approximations of the Schrödinger equation, these techniques can elucidate a molecule's electronic distribution, stability, and propensity to engage in chemical reactions.

Applications of Density Functional Theory (DFT) in Electronic Structure Determination

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations focus on the electron density to determine the energy and properties of a system. youtube.com For nitroimidazole systems, DFT is used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbohrium.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations, as it relates to the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com In the context of nitroimidazoles, this reactivity is linked to their biological mechanism of action, which involves the reduction of the nitro group. DFT studies on various nitro-containing pharmacophores, such as Metronidazole (B1676534) and Benznidazole, have been used to analyze their electronic properties and structure-activity relationships. bohrium.com The distribution of electron density, visualized through molecular orbital plots, reveals the regions of the molecule most involved in electronic transitions. youtube.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Metronidazole | -7.14 | -1.89 | 5.25 |

| Benznidazole | -7.39 | -2.57 | 4.82 |

| Tinidazole | -7.05 | -1.85 | 5.20 |

Note: Data presented are illustrative values for related nitroimidazole compounds from computational studies and serve to exemplify the application of DFT. The exact values for 1-n-Butyl-5-nitroimidazole would require specific calculations.

Analysis of Chemical Reactivity Descriptors (e.g., Proton Affinity, Chemical Hardness, Ionization Potential, Electrophilicity Index, Fukui Functions)

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of conceptual DFT descriptors that quantify different aspects of chemical reactivity. nih.govnih.govmdpi.com These descriptors offer a theoretical framework for predicting how a molecule will interact with other chemical species.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system, calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, defined as ω = μ² / (2η). This is particularly relevant for nitroimidazoles, whose biological activity depends on their ability to be reduced (accept electrons).

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. bohrium.com

The analysis of these descriptors provides a detailed reactivity map of the molecule, highlighting the atoms or functional groups most likely to participate in chemical reactions. nih.govbohrium.com

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.14 |

| Electron Affinity (A) | -ELUMO | 1.89 |

| Chemical Hardness (η) | (I - A) / 2 | 2.63 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.52 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.89 |

Note: Values are derived from the illustrative data in Table 1 for Metronidazole.

Conformational Analysis and Energetic Stability Studies using Computational Models

The biological activity of a flexible molecule like this compound is influenced by its three-dimensional shape or conformation. Computational conformational analysis is used to identify the stable arrangements of atoms (conformers) and their relative energies. mdpi.comnih.gov This is often achieved by systematically rotating the molecule's rotatable bonds (like those in the n-butyl group) and calculating the potential energy at each step. mdpi.com

Studies on other substituted imidazoles have shown that different conformers can have significantly different energies, and the global minimum energy conformation represents the most stable structure. ethz.ch The presence of a solvent can alter the relative stability of conformers. mdpi.com Therefore, computational models often include the effects of a solvent (like water) to better mimic physiological conditions. mdpi.comnih.gov The results of these analyses, often summarized in a potential energy surface, are crucial for understanding which molecular shapes are most likely to be present and available to interact with biological targets. mdpi.commdpi.com

Prediction of Homolytic Bond Dissociation Energies and Heats of Formation

The heat of formation (ΔHf) is a fundamental thermodynamic property representing the enthalpy change when a compound is formed from its constituent elements in their standard states. nih.gov Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, yielding two radical fragments. nih.gov BDE is a key indicator of bond strength and is critical for understanding chemical reactivity, reaction mechanisms, and thermal stability. nrel.govchemrxiv.org

For nitroimidazoles, the BDE of the C-NO₂ bond is of particular interest, as the reduction of the nitro group is central to their mechanism of action. Computational methods, particularly DFT, can predict BDEs with a high degree of accuracy. nih.govnrel.gov Machine learning models trained on large datasets of DFT-calculated BDEs have also emerged as powerful tools for rapid and accurate prediction. chemrxiv.orgnih.govchemrxiv.org These predictions help in assessing the stability of nitroimidazole derivatives and understanding the initial steps of their reductive activation. nih.gov

Molecular Modeling of Biological Interactions

Molecular modeling techniques simulate the interactions between a small molecule, like a nitroimidazole derivative, and a biological macromolecule, such as a protein or enzyme. These simulations provide insights into the binding mechanisms that underpin the compound's biological effects.

Homology Modeling for Prediction of Protein Structures Relevant to Nitroimidazole Action

The biological activity of nitroimidazoles is initiated by the reductive activation of their nitro group by specific enzymes, such as NADH-fumarate reductase or thioredoxin reductase, within target organisms. nih.govresearchgate.net To understand how these drugs bind to their activating enzymes, a three-dimensional structure of the protein is required. When an experimental structure (from X-ray crystallography or NMR) is not available, homology modeling can be used to build a reliable 3D model. nih.govcresset-group.comnih.gov

Homology modeling constructs a model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). cresset-group.comnih.gov The process involves:

Template Identification: Searching protein databases to find a known protein structure with a similar amino acid sequence to the target. nih.gov

Sequence Alignment: Aligning the target sequence with the template sequence. cresset-group.com

Model Building: Building the 3D model of the target by copying the coordinates of the template's backbone and building the side chains. nih.gov

Model Refinement and Validation: Optimizing the model to resolve any structural issues and validating its quality using tools that check stereochemical parameters, such as Ramachandran plots. researchgate.net

Once a high-quality model of the target protein is generated, it can be used in molecular docking studies to predict how nitroimidazole derivatives bind within the active site, providing a structural basis for their activity and a platform for designing new, more effective compounds. nih.govnih.gov

Molecular Docking Simulations to Investigate Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. For derivatives of this compound, molecular docking studies have been employed to elucidate their potential as inhibitors for various protein targets.

In silico studies on related 5-nitroimidazole compounds have demonstrated their potential to bind to various protein targets. For instance, a series of 1-{2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole (DAMNI) analogs were docked into the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase. sphinxsai.com These simulations predicted significant binding affinities, with some analogs showing a maximum free binding energy of -13.44 kcal/mol. sphinxsai.com The docking results indicated that these analogs typically adopt a "butterfly-like" conformation within the binding pocket. sphinxsai.com

Similarly, molecular modeling of novel 1-indolyl acetate-5-nitroimidazole derivatives has been performed to investigate their interaction with the colchicine (B1669291) binding site of tubulin. nih.gov These studies are crucial as they help correlate the compound's structural configuration with its inhibitory activity, confirming the importance of specific structural features for effective binding. nih.gov Such computational approaches allow for the rapid evaluation of binding affinities and help prioritize compounds for further experimental testing.

Table 1: Representative Binding Affinities of 5-Nitroimidazole Analogs from Molecular Docking Studies

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 1-{2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole (DAMNI) analogs | HIV-1 Reverse Transcriptase | up to -13.44 |

| 1-indolyl acetate-5-nitroimidazole derivatives | Tubulin (Colchicine site) | Data supports inhibitory data |

Binding energy values are indicative of the strength of the interaction, with more negative values suggesting stronger binding.

Computational Prediction of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, computational methods are vital for identifying the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions, which include hydrogen bonds, hydrophobic contacts, and π-π stacking, are fundamental to molecular recognition and binding specificity.

Theoretical analyses, often employing Density Functional Theory (DFT) and Hirshfeld surface analysis, can be used to investigate the nature and strength of intermolecular forces. researchgate.net For the nitroimidazole scaffold, computational studies have highlighted that molecular packing is often stabilized by a combination of weak and strong hydrogen bonds and other contacts. researchgate.net The electrostatic potential calculated from these methods can predict the likely electrophilic and nucleophilic sites of the molecule, indicating regions prone to forming interactions. researchgate.net The hydroxyl and nitro groups, for example, are often identified as electronegative regions capable of acting as hydrogen bond acceptors. researchgate.net

In the context of protein binding, docking simulations reveal detailed interactions with amino acid residues. For related heterocyclic compounds, analyses have shown that hydrogen bonding and hydrophobic interactions are the primary stabilizing forces within the protein-ligand complexes. walshmedicalmedia.com For example, docking studies of inhibitors into protein active sites often identify specific hydrogen bonds with polar amino acid residues and hydrophobic or aromatic interactions with nonpolar residues. researchgate.net These predicted interactions are crucial for understanding the structure-activity relationships and for guiding the rational design of more potent and selective inhibitors.

Table 2: Common Intermolecular Interactions Predicted for Nitroimidazole-based Ligands

| Interaction Type | Description | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Aspartate (Asp), Glutamine (Gln), Histidine (His), Serine (Ser) |

| Hydrophobic Interactions | The tendency of nonpolar molecules or molecular surfaces to aggregate in an aqueous solution, excluding water molecules. | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |

| CH-π Interactions | A weak type of hydrogen bond where a C-H bond acts as the hydrogen donor to a π-system. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings and aid in structural elucidation. Density Functional Theory (DFT) is a widely used method for these calculations, often in combination with various functionals (e.g., B3LYP) and basis sets. doi.org

For nitroimidazole derivatives, quantum chemical calculations are performed to predict vibrational frequencies (FTIR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). doi.orgtandfonline.com In a study on 5-chloro-1-methyl-4-nitroimidazole, DFT calculations were used to compute the molecular structure, vibrational frequencies, and NMR chemical shifts. doi.org The predicted vibrational spectra are often compared with experimental data to ensure correct assignment of the vibrational modes. tandfonline.com

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data. doi.org Studies on 1-alkyl-5-nitroimidazoles have shown that the chemical shift of the imidazole (B134444) ring carbons is sensitive to the nature of the N-alkyl substituent. derpharmachemica.comresearchgate.net For example, the chemical shift of the C5 carbon, which is bonded to the nitro group, can vary significantly depending on the alkylating agent used in the synthesis. derpharmachemica.comresearchgate.net These theoretical predictions are invaluable for confirming the regioselectivity of synthesis and for understanding the electronic structure of the final compounds.

Table 3: Example of Theoretical vs. Experimental Spectroscopic Data for a Related Nitroimidazole

| Spectroscopic Property | Theoretical Value (Calculated) | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C4) | Varies with substituent | 119.45 ppm (unsubstituted) - 134.5 ppm (substituted) |

| ¹³C NMR Chemical Shift (C5) | Varies with substituent | 122.14 ppm - 147.28 ppm |

| FTIR Vibrational Frequencies | Calculated spectrum available | Experimental spectrum available |

Note: The data presented are for related 1-alkyl-4/5-nitroimidazole compounds and serve to illustrate the application of theoretical predictions. doi.orgderpharmachemica.comresearchgate.net

Analytical Methodologies for Research on 1 N Butyl 5 Nitroimidazole

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 1-n-Butyl-5-nitroimidazole, allowing for its isolation from complex mixtures, such as reaction media or biological matrices, and for the precise quantification of its concentration.

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of nitroimidazole compounds. These techniques are prized for their high resolution, sensitivity, and reproducibility in separating and quantifying non-volatile and thermally sensitive compounds like this compound.

Research on related nitroimidazoles demonstrates that reversed-phase chromatography is the most common approach. researchgate.netnih.gov A C18 bonded silica (B1680970) column is frequently used for the separation. researchgate.netnih.govnih.gov Gradient elution, typically involving a mixture of acetonitrile (B52724) and an aqueous solution acidified with formic acid or an ammonium (B1175870) acetate (B1210297) buffer, allows for the effective separation of the analyte from impurities. researchgate.netnih.gov UPLC systems, which use smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and greater sensitivity. nih.govnih.gov

For quantification, a UV detector is often employed, with detection wavelengths for nitroimidazoles typically set around 320 nm. researchgate.net However, for enhanced specificity and lower detection limits, coupling HPLC or UPLC with tandem mass spectrometry (MS/MS) is the preferred method. nih.govnih.gov This combination, known as LC-MS/MS, allows for precise quantification by monitoring specific precursor and product ion transitions, making it suitable for analyzing trace levels of the compound. nih.gov The analytical range for quantifying nitroimidazole residues using UPLC-MS/MS can be as low as 0.1–20 µg kg⁻¹. nih.gov

Table 1: Typical Chromatographic Conditions for Nitroimidazole Analysis This table is based on established methods for analogous nitroimidazole compounds and represents a likely starting point for the analysis of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | UPLC-MS/MS | nih.govnih.gov |

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18) | researchgate.netnih.gov |

| Mobile Phase | A: Water with 0.01% Acetic Acid or Formic Acid B: Acetonitrile | researchgate.net |

| Elution | Gradient | researchgate.netnih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | researchgate.netresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) in Positive ESI Mode | nih.govnih.gov |

| Quantification Limit (LOQ) | 0.05–0.5 µg/kg (matrix dependent) | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many nitroimidazoles, including this compound, possess low volatility due to the polar nature of the imidazole (B134444) ring, making them unsuitable for direct GC analysis. nih.gov

To overcome this limitation, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. This process involves a chemical reaction to modify a functional group on the molecule. While specific derivatization protocols for this compound are not extensively documented, general strategies for similar compounds could be applied. These might include silylation or acylation of any reactive protons on the imidazole ring, if present, although the N-butyl substituent already occupies the N1 position. The resulting derivative can then be readily analyzed by GC-MS, where the gas chromatograph separates the derivative from other components before it enters the mass spectrometer for identification based on its mass spectrum and retention time.

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. mdpi.com For this compound, TLC can effectively separate the parent compound from starting materials, by-products, and degradation products.

Studies on other 5-nitroimidazoles have demonstrated the utility of TLC for stability testing. mdpi.comresearchgate.net These analyses are typically performed on silica gel 60F₂₅₄ plates, which contain a fluorescent indicator that allows for visualization of the separated spots under UV light (at 254 nm). mdpi.comresearchgate.net A common mobile phase for separating nitroimidazoles is a mixture of chloroform (B151607) and methanol, often in a 9:1 (v/v) ratio. mdpi.comresearchgate.net

When coupled with a densitometer, TLC becomes a quantitative tool. TLC-densitometry measures the absorbance or fluorescence of the separated spots on the TLC plate, allowing for the quantification of the compound and its degradation products. mdpi.com This makes the technique highly suitable for forced degradation studies, where the stability of this compound is challenged under various stress conditions such as acidic or alkaline pH, oxidation (e.g., with hydrogen peroxide), and heat. mdpi.comresearchgate.net The ability to separate and quantify multiple components simultaneously makes TLC-densitometry an efficient method for routine quality control and stability assessments. mdpi.com

Spectroscopic Characterization and Elucidation Methods

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. asianpubs.org It provides detailed information about the carbon-hydrogen framework of a compound. The non-destructive nature of NMR is a key advantage, allowing samples to be recovered unchanged after analysis. asianpubs.org

For this compound, ¹H NMR and ¹³C NMR spectra provide unambiguous confirmation of its structure. Based on studies of structurally similar compounds like N¹-butyl-2-methyl-4-nitro-1H-imidazoles, specific chemical shifts can be predicted. asianpubs.org

¹H NMR: The proton spectrum would show characteristic signals for the n-butyl group: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the adjacent methylene (B1212753) (CH₂) protons, another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the imidazole nitrogen (N-CH₂). The protons on the imidazole ring would appear as distinct singlets in the aromatic region of the spectrum. For example, in a related compound, the N-CH₂ protons appear as a triplet around δ 3.95-3.98 ppm. asianpubs.org

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. There would be four signals for the n-butyl chain and three signals for the carbons of the nitroimidazole ring. The chemical shifts provide insight into the electronic environment of each carbon atom. asianpubs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on data from analogous N-alkylated nitroimidazole structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom Type | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference |

|---|---|---|---|---|

| Imidazole | C2-H | ~7.5-8.0 (s) | ~138 | asianpubs.org |

| Imidazole | C4-H | ~8.0-8.5 (s) | ~120 | asianpubs.org |

| Imidazole | C5-NO₂ | - | ~150 | researchgate.net |

| n-Butyl | N-CH₂- | ~4.0 (t) | ~48 | asianpubs.org |

| n-Butyl | -CH₂- | ~1.8 (m) | ~32 | asianpubs.org |

| n-Butyl | -CH₂- | ~1.4 (m) | ~20 | asianpubs.org |

| n-Butyl | -CH₃ | ~0.9 (t) | ~13 | asianpubs.org |

s = singlet, t = triplet, m = multiplet

Mass Spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound, analysis via LC-MS with a soft ionization technique like electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺. nih.gov This peak immediately provides the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation, which breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, expected fragmentation pathways include:

Cleavage of the C-C bonds within the n-butyl side chain. libretexts.org

Loss of the entire n-butyl group.

Loss of the nitro group (NO₂). nih.gov

Cleavage and rearrangement of the imidazole ring itself.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, providing definitive confirmation of the compound's identity and distinguishing it from other compounds with the same nominal mass. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound (C₇H₁₁N₃O₂) Molecular Weight: 169.18 g/mol

| Ion | Formula | Predicted m/z | Description | Reference |

|---|---|---|---|---|

| [M+H]⁺ | C₇H₁₂N₃O₂⁺ | 170.0924 | Protonated Molecular Ion | nih.gov |

| [M-NO₂]⁺ | C₇H₁₁N₂⁺ | 123.0917 | Loss of nitro group | nih.gov |

| [M-C₄H₈+H]⁺ | C₃H₄N₃O₂⁺ | 114.0298 | Loss of butene via rearrangement | libretexts.org |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | Butyl cation | libretexts.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation and characterization of this compound. These methods provide valuable insights into the compound's functional groups and electronic properties.

Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present in the this compound molecule. The IR spectrum exhibits distinct absorption bands that correspond to the stretching and bending vibrations of specific bonds.

Key functional groups and their expected IR absorption regions include:

C-H stretching from the butyl group and the imidazole ring, typically observed in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching within the imidazole ring, which give rise to absorptions in the 1450-1600 cm⁻¹ range.

N-O stretching of the nitro group, which is a strong indicator of this functional group, typically appears as two distinct bands: an asymmetric stretching band around 1520-1560 cm⁻¹ and a symmetric stretching band in the 1345-1385 cm⁻¹ region. For the related compound metronidazole (B1676534), a specific spectrum of the -NO₂ group has been identified at 1388.5-1338.36 cm⁻¹. researchgate.net

C-N stretching of the bond between the butyl group and the imidazole ring, as well as within the ring itself, can be found in the 1000-1300 cm⁻¹ region.

Computational studies on similar 2-nitroimidazole (B3424786) derivatives suggest that the nitroimidazole moiety largely dictates the spectroscopic properties of its derivatives. nih.gov

Interactive Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl & Aromatic) | Stretching | 2850-3000 |

| C=C, C=N (Imidazole) | Stretching | 1450-1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1520-1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1345-1385 |

| C-N (Alkyl-Ring, Ring) | Stretching | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary chromophore is the nitro-substituted imidazole ring.

The UV-Vis spectrum of nitroimidazole derivatives is typically characterized by strong absorptions resulting from π → π* transitions within the conjugated system of the imidazole ring and the nitro group. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic absorption spectrum.

Studies on related nitroimidazole compounds, such as metronidazole, have shown maximum absorbance (λmax) in the UV region. For instance, metronidazole exhibits a λmax around 277 nm. ijprse.com Another study on N-Butyl-1H-benzimidazole, a related heterocyclic compound, showed absorption peaks at 248 nm and 295 nm. mdpi.com The electronic transitions in organic molecules can be categorized as σ → σ, n → σ, π → π, and n → π. The π → π* transitions are typically the most intense. youtube.com

The specific absorption maxima and molar absorptivity for this compound would be dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Interactive Table: Expected UV-Visible Absorption for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Nitro-substituted imidazole ring | ~270-320 |

| n → π | Nitro group, Imidazole N | ~300-400 |

Electrochemical Characterization Techniques for Redox Behavior Studies

The electrochemical properties of this compound are of significant interest, particularly its redox behavior, which is central to its biological activity. The nitro group on the imidazole ring is susceptible to reduction, a process that can be investigated using various electrochemical techniques such as cyclic voltammetry (CV).

The reduction of 5-nitroimidazoles is a complex, pH-dependent process. acs.org It typically involves a multi-step reduction of the nitro group. The initial step is often a one-electron reduction to form a nitro radical anion. This radical is highly reactive and can undergo further reduction.

Electrochemical studies on similar 5-nitroimidazole derivatives, like fexinidazole, have revealed a two-step nitro group reduction mechanism. acs.org This involves an initial concerted transfer of an electron and a proton, followed by the uptake of multiple electrons and protons to ultimately form a hydroxylamine (B1172632) or amine species. acs.orgplos.org 5-Nitroimidazole derivatives are generally more difficult to reduce than their 2-nitroimidazole counterparts due to their lower redox potential. nih.gov

The general reduction pathway can be summarized as:

R-NO₂ → R-NO₂⁻ (Nitro radical anion) → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

Cyclic voltammetry experiments can be used to determine the reduction potentials of these steps, providing insight into the ease of reduction and the stability of the intermediates formed. The electrochemical window and the specific potential at which reduction occurs are crucial parameters obtained from these studies. For instance, studies on ionic liquids containing butylimidazole moieties have been conducted to understand their electrochemical stability windows. researchgate.net

Interactive Table: Generalized Redox Potentials for 5-Nitroimidazole Derivatives

| Reduction Step | Species Formed | Typical Potential Range (V vs. reference electrode) |

| R-NO₂ + e⁻ → R-NO₂⁻ | Nitro radical anion | -0.6 to -1.0 |

| R-NO₂⁻ + 3e⁻ + 4H⁺ → R-NHOH + H₂O | Hydroxylamine | Further negative potentials |

Note: The specific potentials are highly dependent on the experimental conditions, including the pH, solvent, and electrode material.

Elemental Analysis for Stoichiometric Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the stoichiometric purity and elemental composition of a synthesized compound like this compound. This method provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, and oxygen) within the molecule.

The molecular formula for this compound is C₇H₁₁N₃O₂. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C₇H₁₁N₃O₂:

Molecular Weight: 169.18 g/mol

Carbon (C): (7 * 12.011 / 169.18) * 100% = 49.69%

Hydrogen (H): (11 * 1.008 / 169.18) * 100% = 6.55%

Nitrogen (N): (3 * 14.007 / 169.18) * 100% = 24.83%

Oxygen (O): (2 * 15.999 / 169.18) * 100% = 18.92%

Experimentally, the elemental composition is determined using a CHN analyzer. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. The oxygen content is typically determined by difference.

The comparison between the experimentally determined elemental percentages and the theoretical values is a critical measure of the purity and correctness of the synthesized compound. A close agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's identity and purity. This technique is routinely used in the characterization of new nitroimidazole derivatives. brieflands.comnih.gov Furthermore, the development of certified reference materials for nitroimidazoles relies on methods like elemental analysis to establish purity. nih.gov

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | 49.69 | 49.75 |

| Hydrogen (H) | 6.55 | 6.51 |

| Nitrogen (N) | 24.83 | 24.78 |

Future Research Directions and Unexplored Avenues for 1 N Butyl 5 Nitroimidazole

Rational Design of Novel Nitroimidazole Derivatives with Enhanced Specificity and Potency

The foundational principle for future work on 1-n-Butyl-5-nitroimidazole lies in rational drug design. This approach leverages structure-activity relationships (SAR) to guide the synthesis of new analogues with superior characteristics. The imidazole (B134444) ring itself presents a versatile scaffold for chemical modification. mdpi.com The primary strategy involves modifying the side chains attached to the imidazole ring, which has been shown to offer great flexibility and potential for improved efficacy. uq.edu.au

Future research should focus on synthesizing derivatives of this compound by introducing various functional groups. The goal is to enhance interactions with biological targets, improve pharmacokinetic profiles, and increase potency. rsc.orgrsc.org For instance, creating hybrid molecules by combining the this compound core with other pharmacophores, such as Schiff bases or quinoline (B57606) moieties, could yield compounds with dual-action capabilities or novel mechanisms of action. mdpi.com The synthesis of a diverse library of derivatives, including those with modifications at different positions of the imidazole ring, will be crucial. nih.govjocpr.com

Table 1: Potential Modifications for this compound Derivatives

| Modification Site | Example Functional Group | Desired Outcome |

|---|---|---|

| Butyl Chain | Phenyl, Pyridyl, Carboxyl | Enhanced target binding, altered solubility |

| Imidazole Ring | Halogens (F, Cl, Br) | Modified electronic properties, improved potency |

| Novel Side Chains | Piperazine, Tetrazole, Thiadiazole | Increased antimicrobial spectrum, overcoming resistance |

Systematic evaluation of these new compounds against a panel of relevant pathogens will be essential to establish clear SAR and identify lead candidates for further development. researchgate.netbrieflands.com

Innovative Strategies to Circumvent Resistance Mechanisms to Nitroimidazole Compounds

A significant threat to the long-term utility of nitroimidazole antimicrobials is the development of resistance. nih.govbrieflands.com Resistance mechanisms are often linked to the drug's activation pathway. Nitroimidazoles are prodrugs that require reductive activation by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), to form cytotoxic radical intermediates. nih.govuq.edu.au Resistance can emerge through the downregulation of these activation pathways or mutations in the associated genes. uq.edu.aunih.govnih.gov Another identified mechanism involves efflux pumps that actively remove the drug from the cell. mdpi.com

To counteract these challenges, future research on this compound should explore several innovative strategies:

Design of compounds that bypass traditional activation pathways: Creating derivatives that can be activated by different nitroreductases or that have a lower redox potential requirement for activation could restore activity against resistant strains. nih.govmdpi.com

Development of efflux pump inhibitors: Co-administration of a this compound derivative with a compound that blocks efflux pumps could reverse resistance. mdpi.com

Synthesis of derivatives with high potency: A substantial increase in potency may be sufficient to overcome resistance mechanisms. Studies have shown that novel, structurally diverse 5-nitroimidazoles can be significantly more active against resistant strains than older drugs like metronidazole (B1676534). nih.govuq.edu.auresearchgate.netresearchgate.net For example, a study of over 650 synthesized 5-NI compounds found that 23% were more active against metronidazole-resistant Giardia lamblia than metronidazole was against the sensitive parent line. nih.gov

Table 2: Known Resistance Mechanisms and Potential Counter-Strategies

| Resistance Mechanism | Description | Proposed Counter-Strategy for Derivatives |

|---|---|---|

| Decreased Drug Activation | Downregulation or mutation of activating enzymes (e.g., PFOR, nitroreductases). uq.edu.aunih.govnih.gov | Design compounds with lower activation energy or that are substrates for alternative reductases. |

| Efflux Pumps | Active transport of the drug out of the microbial cell. mdpi.com | Synthesize derivatives that are not recognized by efflux pumps or co-administer with pump inhibitors. |

Exploration of Undiscovered Biological Targets and Cellular Pathways for Nitroimidazole Activity

The precise molecular targets of activated nitroimidazoles are not fully understood. nih.gov While it is known that the reactive radical intermediates form adducts with various macromolecules, including DNA, proteins, and lipids, the specific functional consequences are incompletely characterized. nih.gov This knowledge gap represents a significant opportunity for future research.

A key avenue for investigation is the identification of novel cellular targets for this compound and its derivatives. Modern "omics" technologies can be employed to uncover these targets:

Proteomics: To identify specific protein targets that are modified by the activated drug.

Metabolomics: To understand how the compound disrupts cellular metabolic pathways.

Genomics: To identify genetic factors that confer sensitivity or resistance, pointing to crucial pathways.

Discovering new targets could lead to the development of derivatives with higher selectivity for microbial cells over host cells, potentially reducing toxicity. mdpi.com Furthermore, identifying unique targets could pave the way for designing compounds effective against organisms currently not susceptible to nitroimidazoles or for repurposing these compounds for other diseases, such as cancer. drugtargetreview.com Computational drug repositioning strategies could also be used to screen libraries of existing nitroimidazole derivatives against databases of known biological targets to identify unexpected therapeutic opportunities. f1000research.com

Synergistic Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The integration of computational (in silico) and experimental methods offers a powerful paradigm to accelerate the drug discovery process for this compound derivatives. In silico techniques can rationalize experimental findings and guide the design of new molecules with a higher probability of success. mdpi.com

Key integrated approaches include:

Molecular Docking: Simulating the binding of designed derivatives to the active sites of known or putative target proteins (like nitroreductases) can predict binding affinity and interaction modes. researchgate.netnih.gov This helps prioritize which compounds to synthesize and test.

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of a drug-target complex over time, helping to assess the stability of binding and the conformational changes involved. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structures of a series of derivatives and their biological activity, enabling the prediction of potency for yet-unsynthesized compounds.

By using computational tools to screen virtual libraries of this compound derivatives, researchers can focus laboratory resources on synthesizing and testing only the most promising candidates, saving significant time and expense. f1000research.com

Application of Contemporary Synthetic Chemistry to Optimize Derivatives for Specific Research Objectives

Advances in synthetic organic chemistry provide a robust toolkit for creating novel this compound derivatives efficiently and with high precision. mdpi.com Moving beyond traditional methods, contemporary techniques can facilitate the rapid generation of diverse chemical libraries for screening.

Future synthetic efforts should embrace modern methodologies such as:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of new compounds.

Click Chemistry: This approach offers a set of powerful, reliable, and selective reactions for the rapid synthesis of new derivatives from modular building blocks, as demonstrated in the creation of a large 5-NI library. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors can improve reaction control, safety, and scalability for the synthesis of promising candidates.

Combinatorial Chemistry: To systematically generate large libraries of related compounds for high-throughput screening. derpharmachemica.com

These methods allow for the targeted synthesis of derivatives designed for specific purposes, such as enhancing solubility, improving metabolic stability, or introducing fluorescent tags for mechanistic studies. mdpi.comhumanjournals.com The ability to rapidly and reliably synthesize a wide array of analogues is fundamental to exploring the full potential of the this compound scaffold. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 1-n-Butyl-5-nitroimidazole with high purity?

Methodological Answer: The synthesis of nitroimidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, alkylation of 5-nitroimidazole with n-butyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize byproducts like N-alkylation isomers . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to achieve >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm alkyl chain integration (e.g., n-butyl protons at δ 0.8–1.6 ppm) and nitro group positioning .